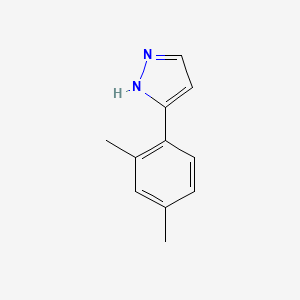

3-(2,4-Dimethylphenyl)-1H-pyrazole

概要

説明

3-(2,4-Dimethylphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2,4-dimethylphenyl group. Pyrazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes. The presence of the 2,4-dimethylphenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-diketones. One common method is the reaction of 2,4-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metals, can further enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(2,4-Dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the pyrazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogens, nitrating agents; reactions often require catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: Pyrazole N-oxides

Reduction: Reduced pyrazole derivatives

Substitution: Halogenated or nitrated pyrazole derivatives

科学的研究の応用

Synthetic Pathways

The synthesis of 3-(2,4-Dimethylphenyl)-1H-pyrazole involves several methods, including:

- Condensation Reactions : The compound can be synthesized through the condensation of hydrazine with appropriate carbonyl compounds.

- Cyclization Techniques : Utilizing cyclization reactions involving substituted phenyl groups can lead to the formation of pyrazole derivatives.

These synthetic approaches allow for the modification of the pyrazole structure to enhance its biological activity.

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : Pyrazole derivatives, including this compound, have been reported to possess significant anti-inflammatory effects. Studies indicate that they inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and fungi. A study highlighted its effectiveness against Bacillus subtilis and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Potential : Some derivatives of pyrazole have been investigated for their anticancer properties. The ability to inhibit cancer cell proliferation through various mechanisms positions this compound as a promising candidate for further development in oncology .

Anti-inflammatory Activity Evaluation

In a study conducted by Kendre et al., a series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited over 84% inhibition compared to standard drugs like diclofenac . This emphasizes the therapeutic potential of this compound in managing inflammation.

Antimicrobial Screening

Burguete et al. evaluated various pyrazole derivatives for their antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The study found that specific compounds showed significant inhibition rates comparable to established antibiotics, indicating the compound's potential in treating infectious diseases .

Data Table: Biological Activities of this compound Derivatives

作用機序

The mechanism of action of 3-(2,4-Dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular responses.

類似化合物との比較

Similar Compounds

- 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid

- This compound-4-carboxamide

- This compound-5-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its stability and reactivity compared to other pyrazole derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

生物活性

3-(2,4-Dimethylphenyl)-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing recent findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2, with a molecular weight of approximately 184.24 g/mol. The compound's structure includes a pyrazole ring substituted with a 2,4-dimethylphenyl group, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| Structure | Pyrazole ring with 2,4-dimethylphenyl substitution |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit inflammatory responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. For instance, one study reported that compounds derived from pyrazoles demonstrated up to 93% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at specific concentrations .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. Experimental models have shown that it can effectively reduce pain responses in animal models, suggesting its potential as an analgesic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has demonstrated efficacy against various bacterial strains, including E. coli and S. aureus, indicating its potential use in treating infections .

The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of xanthine oxidoreductase and other enzymes related to inflammation and pain pathways.

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving acute inflammatory models in rats, the administration of this compound resulted in significant reductions in paw swelling and body weight loss compared to control groups. The compound's effects were comparable to those observed with aspirin treatment .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of various pyrazole derivatives against standard bacterial strains. The results indicated that compounds similar to this compound exhibited promising antibacterial effects, particularly against Gram-positive bacteria .

Future Directions

The unique structural characteristics of this compound present opportunities for further research and development. Future studies could focus on:

- Structural Modifications: Exploring how variations in the chemical structure influence biological activity.

- Mechanistic Studies: Investigating the detailed mechanisms underlying its anti-inflammatory and analgesic properties.

- Clinical Trials: Conducting human clinical trials to assess safety and efficacy in treating inflammatory diseases and infections.

特性

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEFGCQNAHGBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。